Cas no 22717-94-8 (2-Hydroxybenzocphenanthrene)

2-Hydroxybenzocphenanthrene 化学的及び物理的性質
名前と識別子
-
- Benzo[c]phenanthren-2-ol
- Benzo(c)phenanthren-2-ol
- NSC97676
- UNII-605CPJ969J
- NSC 97676
- 2-benzo[c]phenanthrenol
- Q27225574
- 2-HYDROXYBENZO(C)PHENANTHRENE
- 2-hydroxybenzo[c]phenanthrene
- 22717-94-8
- 2-hydroxybenzo[c]-phenanthrene
- DTXSID50177251
- AKOS024341208
- CHEBI:132443
- 605CPJ969J
- NS00077046
- NSC-97676
- 2-Hydroxybenzocphenanthrene
-
- インチ: InChI=1S/C18H12O/c19-15-10-9-13-6-8-14-7-5-12-3-1-2-4-16(12)18(14)17(13)11-15/h1-11,19H
- InChIKey: WCFYKAAKPJSBFZ-UHFFFAOYSA-N
- SMILES: OC1C=CC2=C(C3C(C=C2)=CC=C2C=CC=CC=32)C=1
計算された属性
- 精确分子量: 244.08886
- 同位素质量: 244.089
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 19
- 回転可能化学結合数: 0
- 複雑さ: 326
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.2
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 1.284
- Boiling Point: 498.2°Cat760mmHg
- フラッシュポイント: 240.4°C
- Refractive Index: 1.804
- PSA: 20.23
- じょうきあつ: 0.0±1.3 mmHg at 25°C
2-Hydroxybenzocphenanthrene Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Hydroxybenzocphenanthrene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H949723-50mg |
2-Hydroxybenzo[c]phenanthrene |
22717-94-8 | 50mg |
$2256.00 | 2023-05-18 | ||
TRC | H949723-10mg |
2-Hydroxybenzo[c]phenanthrene |
22717-94-8 | 10mg |
$620.00 | 2023-05-18 | ||
TRC | H949723-100mg |
2-Hydroxybenzo[c]phenanthrene |
22717-94-8 | 100mg |
$ 3000.00 | 2023-09-07 | ||
TRC | H949723-1mg |
2-Hydroxybenzo[c]phenanthrene |
22717-94-8 | 1mg |
$92.00 | 2023-05-18 | ||
TRC | H949723-25mg |
2-Hydroxybenzo[c]phenanthrene |
22717-94-8 | 25mg |
$1303.00 | 2023-05-18 |
2-Hydroxybenzocphenanthrene 関連文献
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
2-Hydroxybenzocphenanthreneに関する追加情報
Comprehensive Overview of 2-Hydroxybenzocphenanthrene (CAS No. 22717-94-8): Properties, Applications, and Research Insights
2-Hydroxybenzocphenanthrene (CAS No. 22717-94-8) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant attention in both academic and industrial research due to its unique structural and chemical properties. This compound belongs to the benzocphenanthrene family, characterized by a fused ring system that imparts distinctive electronic and photophysical characteristics. Researchers and industries are increasingly interested in hydroxy-substituted PAHs like 2-Hydroxybenzocphenanthrene for their potential applications in materials science, environmental monitoring, and biomedical research.
The molecular structure of 2-Hydroxybenzocphenanthrene features a hydroxyl group at the 2-position, which significantly influences its reactivity and solubility. This modification enhances its utility in various synthetic pathways and functional material designs. Recent studies highlight its role as a precursor for advanced organic semiconductors, where its extended π-conjugation system facilitates charge transport properties. Additionally, the presence of the hydroxyl group allows for further chemical modifications, making it a versatile building block in organic synthesis.
One of the most compelling aspects of 2-Hydroxybenzocphenanthrene is its potential in environmental science. As a member of the PAH family, it is often studied for its behavior in natural ecosystems and its interactions with biological systems. Researchers are investigating its biodegradation pathways and its role as a biomarker for environmental pollution. Given the growing global focus on sustainable chemistry and green alternatives, understanding the environmental impact of such compounds is crucial.
In the field of materials science, 2-Hydroxybenzocphenanthrene has shown promise in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to form stable thin films and its tunable electronic properties make it an attractive candidate for next-generation optoelectronic materials. Recent advancements in nanotechnology have further expanded its applications, particularly in the design of molecular sensors and catalysts.
The synthesis of 2-Hydroxybenzocphenanthrene typically involves multi-step organic reactions, including cyclization and hydroxylation processes. Modern synthetic approaches emphasize atom economy and green chemistry principles, aligning with the broader trend toward sustainable industrial practices. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize its purity and structural integrity.
From a commercial perspective, the demand for high-purity 2-Hydroxybenzocphenanthrene is rising, particularly in the pharmaceutical and agrochemical sectors. Its derivatives are being explored for their bioactive properties, including potential applications in drug discovery and crop protection. The compound’s ability to interact with biological targets makes it a valuable scaffold for designing novel therapeutic agents.
In conclusion, 2-Hydroxybenzocphenanthrene (CAS No. 22717-94-8) represents a fascinating intersection of chemistry, materials science, and environmental research. Its versatile applications, coupled with ongoing advancements in synthetic methodologies, position it as a compound of significant interest for future innovations. As industries and academia continue to explore its potential, 2-Hydroxybenzocphenanthrene is poised to play a pivotal role in the development of sustainable technologies and advanced materials.
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